Ala-ile

Catalog No.
S3545310
CAS No.
29727-65-9
M.F
C9H18N2O3
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ala-ile

CAS Number

29727-65-9

Product Name

Ala-ile

IUPAC Name

(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1

InChI Key

ZSOICJZJSRWNHX-ACZMJKKPSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)N

Ala-ile, also known as L-alanyl-L-isoleucine, is a dipeptide composed of two amino acids: L-alanine and L-isoleucine. Its molecular formula is C₉H₁₈N₂O₃, with a molar mass of approximately 202.25 g/mol. The compound features a unique structure that contributes to its biological functions and chemical properties. As a dipeptide, it plays a significant role in various biochemical processes, particularly in protein synthesis and metabolism .

The mechanism of action of Ala-Ile depends on the context of the research. Here are two potential examples:

  • Peptide Self-Assembly: In self-assembly studies, Ala-Ile interacts with other Ala-Ile molecules through hydrogen bonding between their backbones. This leads to the formation of ordered structures, such as nanotubes [].
  • Protein-Protein Interactions: As part of a larger protein, Ala-Ile may be involved in specific interactions with other protein molecules through hydrogen bonding, hydrophobic interactions, or ionic interactions. These interactions contribute to protein structure and function [].

Here are some areas of scientific research where Ala-ile may be studied:

  • Protein folding: Scientists can use Ala-ile as a model system to study protein folding, the process by which a protein chain acquires its three-dimensional structure. Understanding protein folding is essential for research in various fields, including protein function, misfolding diseases, and drug design [Source: National Institutes of Health (.gov) website on protein folding - ]
  • Peptide-protein interactions: Ala-ile can be used to study how peptides interact with proteins. These interactions are crucial for many biological processes, and understanding them can help researchers develop new drugs [Source: National Center for Biotechnology Information (.gov) article on peptide-protein interactions - ]
  • Food science: Researchers may investigate Ala-ile's potential applications in food science, such as contributing to flavor or texture
  • Material science: The properties of Ala-ile, such as its ability to self-assemble, might be of interest for material science research
Typical of dipeptides, including hydrolysis, where it is broken down into its constituent amino acids in the presence of water. This reaction can be catalyzed by enzymes such as peptidases. Additionally, Ala-ile can participate in peptide bond formation with other amino acids, leading to the synthesis of larger peptides or proteins. The stability of the peptide bond in Ala-ile makes it resistant to spontaneous hydrolysis under physiological conditions .

Ala-ile exhibits various biological activities, primarily due to its role as a building block for proteins and peptides. It has been shown to influence metabolic pathways and may have implications in muscle metabolism and energy production. Some studies suggest that dipeptides like Ala-ile can enhance the absorption of amino acids in the intestines and may have antioxidant properties, contributing to cellular protection against oxidative stress .

Ala-ile can be synthesized through several methods:

  • Solid-phase peptide synthesis: This method involves sequentially adding protected amino acids to a growing peptide chain on a solid support.
  • Liquid-phase synthesis: In this approach, amino acids are reacted in solution, often using coupling reagents to facilitate peptide bond formation.
  • Enzymatic synthesis: Specific enzymes can catalyze the formation of dipeptides from free amino acids under mild conditions, offering a more environmentally friendly alternative .

Ala-ile has various applications across different fields:

  • Food Industry: Used as a flavor enhancer and nutritional supplement due to its amino acid content.
  • Pharmaceuticals: Investigated for potential therapeutic effects related to muscle recovery and metabolic health.
  • Cosmetics: Incorporated into formulations for its moisturizing properties and potential skin benefits .

Research on Ala-ile has revealed its interactions with various biological systems. Studies indicate that it may enhance the bioavailability of other amino acids when consumed together. Furthermore, Ala-ile has been shown to interact with specific receptors involved in nutrient sensing and metabolism, suggesting potential roles in appetite regulation and energy homeostasis .

Several compounds share structural similarities with Ala-ile, particularly other dipeptides formed from different combinations of amino acids. Here are some notable examples:

Compound NameStructureUnique Features
Glycyl-L-alanineC₇H₁₄N₂O₃Simpler structure; often used in protein synthesis
L-alanyl-L-valineC₉H₁₈N₂O₃Similar but with valine; involved in muscle metabolism
L-leucyl-L-isoleucineC₁₁H₂₂N₂O₄Contains leucine; known for enhancing muscle protein synthesis

Ala-ile stands out due to its specific combination of L-alanine and L-isoleucine, which confers unique properties related to metabolism and protein functionality that differ from those of other dipeptides .

XLogP3

-2.6

Sequence

AI

Wikipedia

Ala-Ile

Dates

Modify: 2023-08-19

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